Cas no 61404-44-2 (3-chloro-4-ethyl-1H-pyridazin-6-one)
3-chloro-4-ethyl-1H-pyridazin-6-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-5-ethylpyridazin-3(2H)-one
- 3-chloro-4-ethyl-1H-pyridazin-6-one
- 6-Chloro-5-ethyl-pyridazin-3-ol
- 6-CHLORO-5-ETHYLPYRIDAZIN-3-OL
- MFCD22380842
- s11537
- AS-60295
- A868714
- CS-0061454
- SY323139
- DTXSID40491711
- 61404-44-2
- AKOS016845048
- 6-Chloro-5-ethylpyridazin-3(2H)-one; 3(2H)-Pyridazinone,6-chloro-5-ethyl; 6-Chlor-5-ethyl-3(2H)-pyridazinon;
- AKOS022635880
- J-518581
- MFCD24386871
- DB-197203
-
- MDL: MFCD24386871
- Inchi: 1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10)
- InChI Key: WKVVUMYUSCAURW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(NN=1)=O)CC
Computed Properties
- Exact Mass: 158.02481
- Monoisotopic Mass: 158.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.46
3-chloro-4-ethyl-1H-pyridazin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182374-1g |
6-Chloro-5-ethylpyridazin-3(2H)-one |
61404-44-2 | 95% | 1g |
$414.72 | 2023-09-01 | |
| Chemenu | CM164011-1g |
6-Chloro-5-ethylpyridazin-3(2H)-one |
61404-44-2 | 95% | 1g |
$445 | 2021-08-05 | |
| abcr | AB496283-1 g |
6-Chloro-5-ethylpyridazin-3-ol; . |
61404-44-2 | 1g |
€723.00 | 2023-04-19 | ||
| Chemenu | CM164011-1g |
6-Chloro-5-ethylpyridazin-3(2H)-one |
61404-44-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D711095-100mg |
3-chloro-4-ethyl-1H-pyridazin-6-one |
61404-44-2 | 97% | 100mg |
$155 | 2024-07-21 | |
| eNovation Chemicals LLC | D711095-250mg |
3-chloro-4-ethyl-1H-pyridazin-6-one |
61404-44-2 | 97% | 250mg |
$205 | 2024-07-21 | |
| eNovation Chemicals LLC | D711095-500mg |
3-chloro-4-ethyl-1H-pyridazin-6-one |
61404-44-2 | 97% | 500mg |
$330 | 2024-07-21 | |
| Aaron | AR00ELPL-500mg |
6-chloro-5-ethylpyridazin-3-ol |
61404-44-2 | 97% | 500mg |
$305.00 | 2025-01-24 | |
| Aaron | AR00ELPL-1g |
6-chloro-5-ethylpyridazin-3-ol |
61404-44-2 | 97% | 1g |
$457.00 | 2025-01-24 | |
| eNovation Chemicals LLC | Y0979866-5g |
6-chloro-5-ethylpyridazin-3-ol |
61404-44-2 | 95% | 5g |
$1200 | 2025-02-20 |
3-chloro-4-ethyl-1H-pyridazin-6-one Suppliers
3-chloro-4-ethyl-1H-pyridazin-6-one Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-chloro-4-ethyl-1H-pyridazin-6-one
6-Chloro-5-Ethylpyridazin-3(2H)-One: A Comprehensive Overview
The compound with CAS No. 61404-44-2, commonly referred to as 6-Chloro-5-Ethylpyridazin-3(2H)-One, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazinones, which are known for their unique structural properties and potential applications in drug discovery. The long-tail keyword for this compound, 6-Chloro-5-Ethylpyridazin-3(2H)-One, highlights its specific substitution pattern, making it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have demonstrated that 6-Chloro-5-Ethylpyridazin-3(2H)-One exhibits promising biological activities, particularly in the realm of enzyme inhibition. Its structure, featuring a pyridazine ring with a chloro group at position 6 and an ethyl group at position 5, contributes to its unique reactivity and selectivity. Researchers have utilized advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the interaction mechanisms of this compound with various biological targets. These findings underscore its potential as a lead compound in the development of new pharmaceuticals.
The synthesis of 6-Chloro-5-Ethylpyridazin-3(2H)-One involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridazine ring through cyclization reactions and subsequent substitution reactions to introduce the chloro and ethyl groups. The optimization of reaction conditions has been a focal point for chemists, aiming to enhance yield and purity while minimizing environmental impact. This compound's synthesis is a testament to the ingenuity and precision required in modern organic chemistry.
In terms of applications, 6-Chloro-5-Ethylpyridazin-3(2H)-One has shown potential in several areas. Its ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for anti-inflammatory and anti-cancer therapies. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial properties, opening avenues for its use in developing new antibiotics. The versatility of its structure allows for further functionalization, enabling researchers to explore its utility in other therapeutic areas.
From an analytical standpoint, the characterization of 6-Chloro-5-Ethylpyridazin-3(2H)-One has been achieved through a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula and exact mass, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular conformation and intermolecular interactions. These analytical tools are essential for ensuring the accuracy and reproducibility of research findings.
Looking ahead, the continued exploration of 6-Chloro-5-Ethylpyridazin-3(2H)-One is expected to yield further insights into its biological mechanisms and therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are crucial for translating this compound's promising laboratory results into real-world applications. As research progresses, it is anticipated that 6-Chloro-5-Ethylpyridazin-3(2H)-One will play an increasingly significant role in advancing medical science.
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